![molecular formula C10H11N3O3S B1320973 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76360-89-9](/img/structure/B1320973.png)
1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
Overview
Description
1-Isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS: 76360-89-9) is a heterocyclic compound featuring a pyrimido-oxazine core with an isopropyl group at the 1-position and a methylthio (-SCH₃) substituent at the 7-position. Its molecular formula is C₁₀H₁₁N₃O₃S, with a molecular weight of 253.28 g/mol (calculated based on structural analogs) . The compound is commercially available at ≥95% purity, primarily for research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . The reaction conditions often include heating under reflux with methanol sodium (MeONa) in butanol (BuOH), which facilitates the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxazine ring can be reduced under specific conditions.
Substitution: The isopropyl and methylthio groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxide or sulfone derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases or other enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The pyrimido[4,5-d][1,3]oxazine-2,4-dione scaffold allows for diverse substitutions at positions 1 and 7, influencing physicochemical properties and biological activity. Below is a comparative analysis of key analogs:
Impact of Substituents on Properties
- Benzyl: Introduces aromaticity, which may improve binding to hydrophobic pockets in enzyme targets but reduces solubility .
- 7-Position Substituents: Methylthio (-SCH₃): Enhances electron-withdrawing effects and metabolic stability compared to phenyl groups. The sulfur atom may participate in hydrogen bonding or covalent interactions with biological targets .
Biological Activity
1-Isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS No. 76360-89-9) is a heterocyclic compound recognized for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.
Overview of the Compound
This compound features a unique structure that includes a seven-membered oxazine ring and a thiomethyl group. Its molecular formula is , with a molecular weight of 253.28 g/mol. The compound is synthesized through multi-step organic reactions involving pyrimidine derivatives and isopropylamine under controlled conditions .
Target Interactions
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Protein Kinases : It inhibits protein tyrosine kinases and cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression and apoptosis in cancer cells .
- Cell Signaling Pathways : By disrupting these pathways, the compound can lead to cell cycle arrest and apoptosis in various cancer cell lines .
Cellular Effects
The compound's influence on cellular processes includes:
- Inhibition of Cell Proliferation : Studies show that it exhibits significant antiproliferative activity against human cancer cell lines such as HeLa and MCF-7 .
- Induction of Apoptosis : The inhibition of CDKs contributes to programmed cell death in malignant cells .
Interaction with Enzymes
The compound has been shown to bind effectively to the active sites of target enzymes, inhibiting their activity and thereby altering cellular metabolism. This interaction is essential for its anticancer effects .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties against various pathogens .
- Antiproliferative Effects : It has shown significant inhibitory effects on the growth of several cancer cell lines in vitro, suggesting its potential as a lead compound for cancer therapy .
Case Studies
A study involving a series of derivatives similar to this compound demonstrated that modifications in the structure could enhance antiproliferative activity. For instance, compounds with specific substituents on the pyrimidine scaffold exhibited improved efficacy compared to traditional chemotherapeutics like cisplatin .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Methyl-7-(methylthio)-1H-pyrimido[4,5-d] | Similar oxazine ring; lacks isopropyl group | Antimicrobial properties |
2-Isopropyl-6-(methylthio)-pyrimidine | Pyrimidine core; different substitution | Anticancer activity |
7-(Methylthio)-pyrimidine-2,4-dione | Lacks oxazine structure | Limited biological activity |
The unique combination of an isopropyl group and an oxazine ring enhances solubility and bioavailability compared to similar compounds .
Q & A
Q. Basic: What are the recommended synthetic routes for 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione, and how can reaction conditions be optimized?
Answer:
The compound’s synthesis likely follows methodologies analogous to pyrimido-oxazine derivatives. For example, refluxing a chlorinated precursor (e.g., 7-chloro-1,5-dimethyl-3-phenyl-1H-pyrimido[4,5-e][1,3,4]oxadiazine) with secondary amines in ethanol under controlled conditions is a common approach . Optimization involves adjusting stoichiometry (e.g., amine:substrate ratio of 2.2:1), solvent polarity, and reaction duration (2–3 hours). Thermal stability during reflux should be monitored via TLC or HPLC. Evidence from related syntheses suggests using chalcone derivatives or oxazine precursors with thioether groups to introduce the methylthio substituent .
Q. Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Standard characterization includes:
- Melting point analysis (e.g., sharp melting points ±2°C indicate purity, as in ’s thiadiazole derivatives).
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., isopropyl group signals at δ 1.2–1.4 ppm for CH and δ 4.5–5.0 ppm for CH) and methylthio resonance near δ 2.5 ppm .
- Mass spectrometry : High-resolution MS to verify molecular ion peaks matching the molecular formula.
Q. Advanced: How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?
Answer:
Unexpected splitting may arise from dynamic effects (e.g., restricted rotation of the isopropyl group) or impurities. Strategies include:
- Variable-temperature NMR : To observe coalescence of split peaks at elevated temperatures.
- 2D NMR (COSY, HSQC) : To assign coupling patterns and confirm connectivity .
- Comparative analysis : Cross-reference with structurally similar compounds, such as 1-phenyl-pyrimido-dione derivatives, where methylthio and isopropyl groups exhibit predictable splitting .
Q. Advanced: What computational methods are suitable for predicting the reactivity of the methylthio group in nucleophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to predict nucleophilic attack sites. For example, the sulfur atom in the methylthio group likely has a high electron density, making it susceptible to oxidation or substitution. Comparative studies with analogous compounds (e.g., 2-(methylsulfanyl)pyrimidines in ) can validate computational predictions .
Q. Basic: What are the key stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of the oxazine ring.
- Moisture avoidance : Use desiccants due to potential hydrolysis of the dione moiety.
- Temperature : Long-term storage at –20°C is recommended, as thermal studies on related pyrimido-oxadiazines show decomposition above 150°C .
Q. Advanced: How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes)?
Answer:
- Docking simulations : Use software like AutoDock Vina to model interactions with active sites (e.g., thymidylate synthase, a target for pyrimidine analogs).
- Kinetic assays : Measure inhibition constants () via spectrophotometric methods, referencing studies on 3,4-dihydro-pyrimido-thiazines .
- Isothermal Titration Calorimetry (ITC) : To quantify binding thermodynamics and stoichiometry.
Q. Basic: What safety protocols are critical when handling this compound?
Answer:
- Ventilation : Use fume hoods due to potential sulfur-based volatiles.
- PPE : Nitrile gloves and lab coats to prevent dermal exposure.
- Waste disposal : Neutralize acidic/basic byproducts before disposal, following protocols for heterocyclic sulfides .
Q. Advanced: How can substituent effects (e.g., isopropyl vs. phenyl groups) on bioactivity be systematically evaluated?
Answer:
- SAR studies : Synthesize analogs with varying substituents (e.g., replacing isopropyl with cyclopropyl or tert-butyl) and compare bioactivity.
- Hammett analysis : Correlate substituent σ-values with biological potency, as demonstrated for pyrimido-thiazine derivatives .
- Crystallography : Resolve X-ray structures to identify steric or electronic interactions influencing activity .
Q. Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
Ethanol-water mixtures (e.g., 70:30 v/v) are effective for recrystallization, as evidenced by procedures for pyrimido-oxadiazines . For poorly soluble analogs, dimethylformamide (DMF)-water gradients or acetone-hexane systems may be used .
Q. Advanced: How can researchers address low yields in the final cyclization step of the synthesis?
Answer:
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to facilitate oxazine ring closure.
- Microwave-assisted synthesis : Reduce reaction time and improve yield, as shown for [1,4]oxathiino-pyrimidines .
- Byproduct analysis : Use GC-MS to identify side products (e.g., dimerization) and adjust stoichiometry accordingly.
Properties
IUPAC Name |
7-methylsulfanyl-1-propan-2-ylpyrimido[4,5-d][1,3]oxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-5(2)13-7-6(8(14)16-10(13)15)4-11-9(12-7)17-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIMXDLDGFQIRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=NC=C2C(=O)OC1=O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608754 | |
Record name | 7-(Methylsulfanyl)-1-(propan-2-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76360-89-9 | |
Record name | 1-(1-Methylethyl)-7-(methylthio)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76360-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Methylsulfanyl)-1-(propan-2-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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